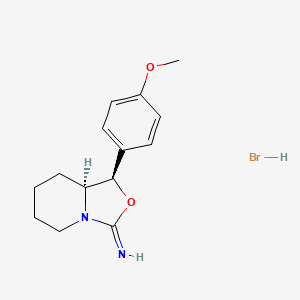
cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound belonging to the class of oxazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves multi-component reactions. One common method includes the use of fluorenone, cyanoacetohydrazide, 1,1-bis(methylthio)-2-nitroethene, aromatic aldehydes, and cysteamine hydrochloride or ethanol amine . The reaction sequence involves key steps such as N, S-acetal or N, O-acetal formation, Knoevenagel condensation, Michael addition, tautomerization, and N-cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of green solvents and ease of purification by washing the crude products with ethanol, are often applied to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce different imino derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate for the synthesis of new chemical entities . Its unique structure makes it valuable for creating diverse molecular frameworks.
Biology: In biological research, it has been studied for its potential antimicrobial and anticancer properties . Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicine, cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is explored for its potential therapeutic applications, including as an inhibitor for enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 2H-thiazolo[3,2-a]pyridine-6-carbohydrazides
- 2H-oxazolo[3,2-a]pyridine-6-carbohydrazides
- Pyrrolopyrazine derivatives
Uniqueness: cis-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide stands out due to its specific imino and methoxyphenyl groups, which confer unique chemical and biological properties . These structural features make it particularly effective in certain applications compared to its analogs.
Properties
CAS No. |
5583-16-4 |
|---|---|
Molecular Formula |
C14H19BrN2O2 |
Molecular Weight |
327.22 g/mol |
IUPAC Name |
(1R,8aS)-1-(4-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(15)18-13;/h5-8,12-13,15H,2-4,9H2,1H3;1H/t12-,13+;/m0./s1 |
InChI Key |
ZEYMPTIXTCDNDY-JHEYCYPBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H]3CCCCN3C(=N)O2.Br |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3CCCCN3C(=N)O2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















